

3-Nitro-p-tolylboronic acid synthesis and characterization

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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenylboronic acid

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An In-depth Technical Guide on the Synthesis and Characterization of 3-Nitro-p-tolylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-p-tolylboronic acid, systematically named (4-methyl-3-nitrophenyl)boronic acid, is a valuable reagent in organic synthesis. Its bifunctional nature, incorporating both a nitro group and a boronic acid moiety, makes it a versatile building block for the synthesis of complex molecules. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, or as an electron-withdrawing group to modulate the electronic properties of a target molecule. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and characterization of 3-Nitro-p-tolylboronic acid for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

The quantitative data for 3-Nitro-p-tolylboronic acid (CAS No: 80500-27-2) are summarized below.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	80500-27-2	[1][2]
Molecular Formula	C ₇ H ₈ BNO ₄	[1][2][3]
Molecular Weight	180.95 g/mol	[2][3]
Melting Point	265-270 °C	[2]
Appearance	Pale yellow to reddish yellow powder	[2]
IUPAC Name	(4-methyl-3-nitrophenyl)boronic acid	[1]

Table 2: Spectroscopic Data

Technique	Data Description
¹ H NMR	Expected chemical shifts (DMSO-d ₆ , 400 MHz): δ ~8.4 (s, 1H, Ar-H), δ ~8.2 (br s, 2H, B(OH) ₂), δ ~7.9 (d, 1H, Ar-H), δ ~7.5 (d, 1H, Ar-H), δ ~2.6 (s, 3H, CH ₃). Note: Actual experimental data not available in cited sources; shifts are predicted based on analogous structures.
¹³ C NMR	Expected chemical shifts (DMSO-d ₆ , 100 MHz): δ ~150.0 (C-NO ₂), δ ~140.0 (C-CH ₃), δ ~135.0 (Ar-CH), δ ~132.0 (Ar-CH), δ ~125.0 (Ar-CH), C-B bond not typically observed, δ ~20.0 (CH ₃). Note: Actual experimental data not available in cited sources; shifts are predicted.
IR Spectroscopy	Major characteristic peaks (cm ⁻¹): ~3350 (br, O-H stretch), ~1530 (asymmetric N-O stretch), ~1350 (symmetric N-O stretch), ~1390 (B-O stretch), ~820 (C-N stretch).[1]
Mass Spectrometry	Exact Mass: 181.05 g/mol (calculated).[1]

Synthesis Protocol

While several synthetic routes are conceivable, a common and effective method for the preparation of substituted arylboronic acids is the Miyaura borylation. This protocol details a representative procedure starting from 4-chloro-2-nitrotoluene.

Miyaura Borylation of 4-Chloro-2-nitrotoluene

This protocol describes the palladium-catalyzed conversion of 4-chloro-2-nitrotoluene to 3-Nitro-p-tolylboronic acid using bis(pinacolato)diboron (B_2pin_2), followed by deprotection of the resulting boronate ester.

Materials:

- 4-Chloro-2-nitrotoluene
- Bis(pinacolato)diboron (B_2pin_2)
- Potassium acetate (KOAc), anhydrous
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$)
- 1,4-Dioxane, anhydrous
- Hydrochloric acid (HCl), aqueous solution (e.g., 2M)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Standard glassware for anhydrous, inert atmosphere reactions (e.g., Schlenk flask)
- Nitrogen or Argon gas supply

Experimental Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (N_2 or Ar), combine 4-chloro-2-nitrotoluene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and anhydrous potassium acetate (3.0 equiv.).
- **Catalyst Addition:** To the solid mixture, add the palladium catalyst, $Pd(dppf)Cl_2$ (0.03 equiv.).
- **Solvent Addition:** Add anhydrous 1,4-dioxane to the flask.
- **Reaction Execution:** Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).
- **Work-up (Boronate Ester):** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.
- **Deprotection (Hydrolysis):** To the crude boronate ester, add a mixture of ethyl acetate and 2M aqueous HCl. Stir the biphasic mixture vigorously at room temperature for 2-4 hours.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- **Purification:** Combine the organic extracts, wash with brine, and dry over anhydrous $MgSO_4$. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-Nitro-p-tolylboronic acid.
- **Final Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford the pure product.

Characterization Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized 3-Nitro-p-tolylboronic acid.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Protocol: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6). Transfer the solution to an NMR tube. Acquire 1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

4.2 Infrared (IR) Spectroscopy

- Protocol: Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and record the spectrum, typically in the range of 4000-400 cm^{-1} .

4.3 Mass Spectrometry (MS)

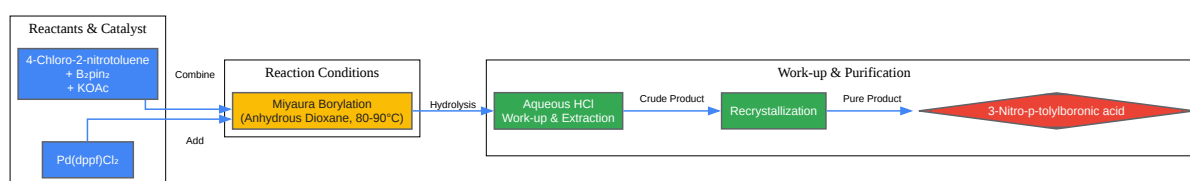
- Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) mass spectrometer in negative ion mode to observe the $[M-H]^-$ ion.

4.4 Melting Point Determination

- Protocol: Place a small amount of the dry, crystalline sample into a capillary tube. Determine the melting point range using a standard melting point apparatus. A sharp melting point range is indicative of high purity.[2]

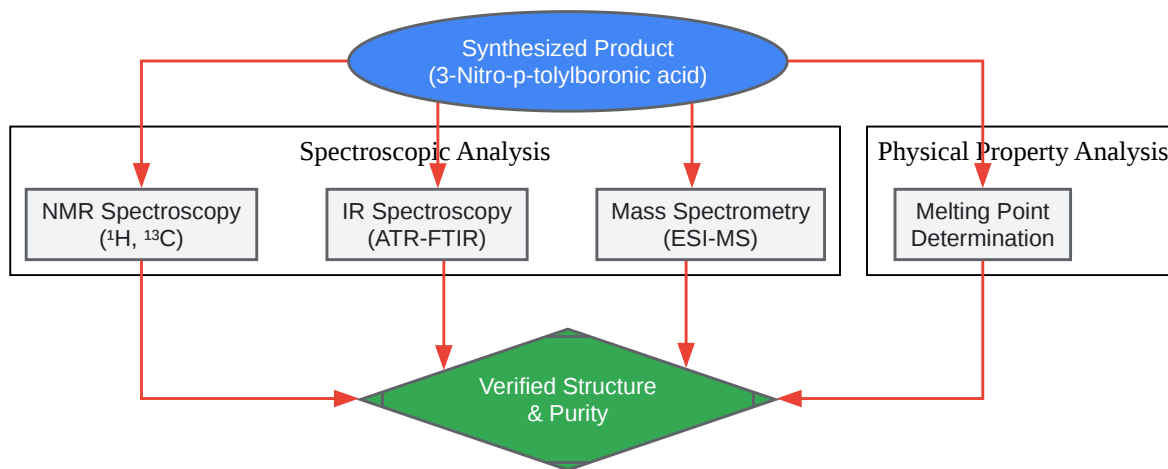
Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows.



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Caption: Miyaura borylation synthesis workflow for 3-Nitro-p-tolylboronic acid.



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Caption: Analytical workflow for the characterization of the final product.

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